![molecular formula C15H14ClFN2O4 B2757501 N1-(3-chloro-4-fluorophenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide CAS No. 1396782-31-2](/img/structure/B2757501.png)
N1-(3-chloro-4-fluorophenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide
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Description
N1-(3-chloro-4-fluorophenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide is a chemical compound with potential therapeutic applications. It is known for its ability to inhibit the growth of cancer cells, making it a promising candidate for cancer treatment.
Scientific Research Applications
Molecular Structure and Supramolecular Architecture
N,N'-Bis(substituted)oxamide compounds, including N1-(3-chloro-4-fluorophenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide, exhibit interesting structural features. These compounds have a chlorohydroxyphenyl ring that subtends an angle to the plane of the oxalamide unit, contributing to their unique three-dimensional supramolecular structure. This structure is stabilized by classical O—H⋯O and N—H⋯O hydrogen bonds, which are crucial for their potential applications in materials science and drug design (Chang Wang et al., 2016).
Synthesis and Chemical Reactions
The synthesis and reactions of related compounds, such as 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, have been explored. These studies include reactions with aniline, o-phenylenediamine, and o-aminophenol, showcasing the versatility of these compounds in organic synthesis. Such research lays the groundwork for the synthesis and potential applications of N1-(3-chloro-4-fluorophenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide in medicinal chemistry and material sciences (E. V. Pimenova et al., 2003).
Catalytic Activity Enhancement
Research on N,N'-Bisoxalamides, including compounds with structural similarities to N1-(3-chloro-4-fluorophenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide, has shown their efficacy in enhancing the catalytic activity in Cu-catalyzed coupling reactions. This includes the N-arylation of anilines and cyclic secondary amines, demonstrating their potential as powerful ligands in catalytic systems. Such findings could lead to new methodologies in the synthesis of complex organic compounds (Subhajit Bhunia et al., 2017).
Photophysical Properties
The study of chalcone derivatives, which share structural motifs with N1-(3-chloro-4-fluorophenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide, has revealed significant insights into the effect of solvent polarity on photophysical properties. Such research indicates the potential of N1-(3-chloro-4-fluorophenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide derivatives in optoelectronic applications, where their fluorescent properties could be tuned for specific uses (Rekha Kumari et al., 2017).
properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O4/c1-15(22,12-3-2-6-23-12)8-18-13(20)14(21)19-9-4-5-11(17)10(16)7-9/h2-7,22H,8H2,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZAMPPVHDXUBCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC(=C(C=C1)F)Cl)(C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-chloro-4-fluorophenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide |
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